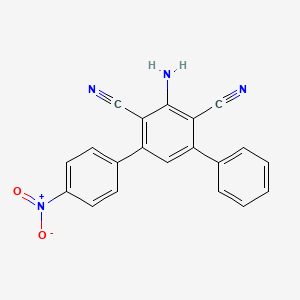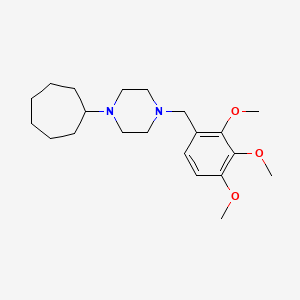![molecular formula C18H22N4O2S B10879712 (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10879712.png)
(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one” is a mouthful, but let’s break it down. This compound belongs to the class of pyrazolones and contains a benzothiazole moiety. The “4Z” indicates the geometry of the double bond.
Métodos De Preparación
Synthetic Routes::
Hantzsch Synthesis: One common method involves the Hantzsch synthesis, where 1,3-dicarbonyl compounds (such as ethyl acetoacetate) react with hydrazine and a benzothiazole derivative under mild conditions. The reaction proceeds through a cyclization step to form the pyrazolone ring.
Condensation Reactions: Another approach is the condensation of 1,3-diketones with hydrazine and benzothiazole aldehydes or ketones.
Multicomponent Reactions: Multicomponent reactions involving 1,3-dicarbonyl compounds, hydrazine, and benzothiazole derivatives have also been explored.
Industrial Production:: Industrial-scale production methods may vary, but the synthetic routes mentioned above can be adapted for large-scale manufacturing.
Análisis De Reacciones Químicas
Reactions::
Oxidation: The pyrazolone ring can undergo oxidation, leading to various functionalized derivatives.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: Substituents on the benzothiazole ring can be modified via nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of suitable catalysts.
Major Products:: The specific products depend on the reaction conditions and substituents present. Functionalized pyrazolones and benzothiazole derivatives are common outcomes.
Aplicaciones Científicas De Investigación
This compound finds applications in various fields:
Medicine: It exhibits potential pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects.
Chemistry: As a versatile building block, it participates in the synthesis of other heterocyclic compounds.
Industry: It may serve as a precursor for dyes, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The exact mechanism of action remains an active area of research. its effects likely involve interactions with specific molecular targets or pathways, influencing cellular processes.
Comparación Con Compuestos Similares
While there are related pyrazolones and benzothiazoles, this compound’s unique structure sets it apart. Similar compounds include :
- 1,3-Benzothiazol-2-ylhydrazine
- 2-Acetylbenzothiazole
- 4-Acetylbenzothiazole
: ChemSpider
Propiedades
Fórmula molecular |
C18H22N4O2S |
|---|---|
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
2-(1,3-benzothiazol-2-yl)-4-[N-(2-methoxyethyl)-C-methylcarbonimidoyl]-5-propyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C18H22N4O2S/c1-4-7-14-16(12(2)19-10-11-24-3)17(23)22(21-14)18-20-13-8-5-6-9-15(13)25-18/h5-6,8-9,21H,4,7,10-11H2,1-3H3 |
Clave InChI |
ZHIGBSXVFAYIMW-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NCCOC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Bromophenyl)-7-(2-furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10879637.png)
![(2-Nitrophenyl)[4-(phenylsulfonyl)piperazin-1-yl]methanone](/img/structure/B10879642.png)

![3-{2-[({[(1Z)-1-(4-methoxyphenyl)ethylidene]amino}oxy)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}propan-1-ol](/img/structure/B10879651.png)
![N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-2-({[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]amino}oxy)acetamide](/img/structure/B10879654.png)
![4,5-diphenyl-2-{[(E)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methylidene]amino}furan-3-carbonitrile](/img/structure/B10879656.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-({[(E)-(3,4-dimethoxyphenyl)methylidene]amino}oxy)acetamide](/img/structure/B10879670.png)


![methyl [(4Z)-4-{1-[(4-fluorophenyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10879698.png)
![8-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10879700.png)
![(2E)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid](/img/structure/B10879702.png)
![(4Z)-2-(4-methoxyphenyl)-5-propyl-4-[1-(pyridin-2-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10879704.png)

